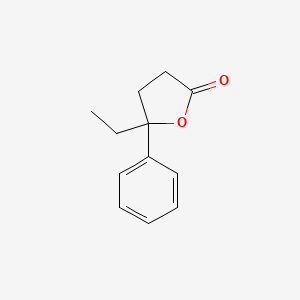

5-Ethyl-5-phenyloxolan-2-one

Description

5-Ethyl-5-phenyloxolan-2-one is a substituted γ-lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) ring with ethyl and phenyl groups at the 5-position. Its molecular formula is C₁₂H₁₂O₂, and its structure features a stereoelectronic interplay between the electron-withdrawing lactone ring and the aromatic phenyl group.

Properties

CAS No. |

53380-21-5 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-ethyl-5-phenyloxolan-2-one |

InChI |

InChI=1S/C12H14O2/c1-2-12(9-8-11(13)14-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

WXXZXKBYBHWQHW-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)O1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(CCC(=O)O1)C2=CC=CC=C2 |

Synonyms |

EPBL cpd gamma-ethyl-gamma-phenyl-butyrolactone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between 5-Ethyl-5-phenyloxolan-2-one and its structural analogs:

Key Research Findings

Steric and Electronic Effects :

- The ethyl-phenyl substitution in 5-Ethyl-5-phenyloxolan-2-one introduces steric hindrance while maintaining electronic delocalization from the phenyl ring. This balance may favor catalytic applications, such as asymmetric synthesis.

- In contrast, 5-naphthalen-2-yloxolan-2-one exhibits extended π-conjugation due to the naphthalene group, leading to stronger UV-Vis absorption (~300–350 nm), making it suitable for optoelectronic materials .

Thermal Stability :

- Naphthalene-substituted lactones generally demonstrate higher thermal stability (decomposition >250°C) compared to phenyl-substituted analogs (~200–220°C), attributed to increased aromatic stacking interactions.

Solubility and Reactivity :

- 5-Ethyl-5-phenyloxolan-2-one is expected to show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the lactone’s polarity.

- The bulkier naphthalene analog has reduced solubility in polar solvents but enhanced compatibility with aromatic hydrocarbons.

Limitations and Gaps

- Direct experimental data (e.g., melting points, synthetic yields) for 5-Ethyl-5-phenyloxolan-2-one are scarce in the provided evidence. Further studies are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.